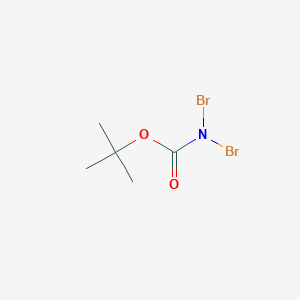

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester

Descripción general

Descripción

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H18Br2F2N2O2. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Mecanismo De Acción

Mode of Action

It’s known that carbamates typically work by interacting with their targets and causing conformational changes . These changes can affect the normal functioning of the target, leading to various downstream effects.

Biochemical Pathways

Carbamates are generally involved in a wide range of biochemical processes, including enzyme inhibition and protein binding .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The interaction of carbamates with their targets can lead to a variety of cellular responses, depending on the specific target and the nature of the interaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and may involve specialized equipment and conditions to optimize yield and purity. The process usually includes steps such as purification and crystallization to obtain the final product in a usable form .

Análisis De Reacciones Químicas

Types of Reactions

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Organic Synthesis : Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the formation of various functional groups through substitution and addition reactions.

- Reactivity Studies : The compound undergoes several types of reactions including oxidation, reduction, and substitution. It can react with oxidizing agents to form carbonyl compounds or with halogens to yield substituted derivatives. This reactivity is essential for developing new synthetic pathways in organic chemistry.

Biology

- Biological Activity : Research has indicated that carbamate compounds can interact with various biomolecules. Studies are ongoing to investigate their potential biological activities, including enzyme inhibition and protein binding mechanisms.

- Toxicology Studies : Given the structural similarities to other known toxic carbamates, this compound is also being evaluated for its safety and potential toxicological effects in biological systems .

Medicine

- Therapeutic Potential : There is ongoing interest in exploring the therapeutic properties of carbamic acid derivatives. Some carbamates have been developed as muscle relaxants and are being investigated for their efficacy in treating neurological disorders by modulating GABA receptors .

- Drug Development : The compound may serve as a precursor for novel pharmaceuticals. Its unique dibromo structure could lead to the development of drugs with specific pharmacological profiles.

Industry

- Specialty Chemicals Production : In industrial applications, carbamic acid derivatives are utilized in the production of specialty chemicals and materials. Their unique properties make them suitable for various applications such as agrochemicals and polymer production .

- Insecticides : Several carbamate-based insecticides have been developed from similar structures due to their effectiveness in pest control. The unique substitution patterns can enhance their efficacy against specific pests while minimizing environmental impact .

Case Study 1: Synthesis and Reactivity

A study focused on synthesizing various derivatives from this compound demonstrated its utility as a versatile reagent in organic synthesis. The research highlighted successful reactions leading to complex molecular architectures that could be further explored for biological activity.

Case Study 2: Toxicological Assessment

Research conducted on the toxicological effects of carbamate compounds revealed insights into their interaction with biological systems. This study aimed to assess the safety profile of carbamic acid derivatives and their potential risks when used in agricultural applications.

Comparación Con Compuestos Similares

Similar Compounds

- Carbamic acid, N-[(1S)-1-(3,6-dibromo-2-pyridinyl)-2-(3,5-difluorophenyl)ethyl]-, 1,1-dimethylethyl ester

- Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester

- Carbamic acid, (2,5-dibromo-3-thienyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester is unique due to its specific dibromo substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Actividad Biológica

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester (CAS No. 358365-86-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Br2F2N2O2. Its unique dibromo substitution pattern contributes to its distinct chemical properties, making it valuable in organic synthesis and biological applications.

Carbamic acids typically interact with biological targets through enzyme inhibition and protein binding. The mechanisms include:

- Enzyme Inhibition : Carbamates can inhibit enzymes by forming covalent bonds with nucleophilic sites on proteins, leading to altered enzyme activity.

- Biochemical Pathways : They are involved in various biochemical processes, including metabolic pathways and cellular signaling .

1. Enzyme Inhibition

Research indicates that Carbamic acid derivatives exhibit significant enzyme inhibition properties. Specific studies have shown that they can inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission .

2. Antimicrobial Properties

Carbamic acid derivatives have been studied for their antimicrobial activity against various pathogens. For instance, some studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

3. Toxicological Studies

Toxicological assessments reveal that the compound has low acute toxicity in animal models. The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 2000 mg/kg body weight, indicating a relatively safe profile at lower doses . However, sub-lethal effects such as histopathological changes in reproductive organs have been noted at higher doses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant AChE inhibition | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Toxicity | LD50 > 2000 mg/kg; sub-lethal effects observed |

Case Study: Enzyme Interaction

A study investigated the interaction of Carbamic acid derivatives with AChE using kinetic assays. The results demonstrated that the compound acts as a competitive inhibitor, with a calculated inhibition constant (Ki) indicating moderate affinity for the enzyme. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Studies indicate poor dermal absorption but significant oral bioavailability.

- Metabolism : The compound undergoes metabolic transformations primarily through oxidation and conjugation pathways.

- Excretion : Metabolites are primarily excreted via urine, with specific metabolites identified through mass spectrometry .

Propiedades

IUPAC Name |

tert-butyl N,N-dibromocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXLLRXVLYZWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282293 | |

| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358365-86-3 | |

| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358365-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.